exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride: is a complex organic compound known for its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride typically involves multiple steps. One common method includes the reaction of 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine with 2,3,4-trimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the mechanisms of neurotransmitter interactions.
Industry: In the industrial sector, it is used in the synthesis of complex organic molecules and as an intermediate in the production of various chemical products .
Wirkmechanismus
The mechanism of action of exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2-methylpropanamide
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Uniqueness: The unique bicyclic structure and the presence of multiple methoxy groups in exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride distinguish it from similar compounds. These structural features contribute to its specific binding properties and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
76352-12-0 |
---|---|
Molekularformel |
C24H31ClN2O4 |
Molekulargewicht |
447.0 g/mol |
IUPAC-Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,4-trimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-28-21-12-11-20(22(29-2)23(21)30-3)24(27)25-17-13-18-9-10-19(14-17)26(18)15-16-7-5-4-6-8-16;/h4-8,11-12,17-19H,9-10,13-15H2,1-3H3,(H,25,27);1H |
InChI-Schlüssel |
MWXKECQZBUPHIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.